molecular formula C27H32N8O2 B1683907 MK-1775 CAS No. 955365-80-7

MK-1775

Cat. No.: B1683907
CAS No.: 955365-80-7
M. Wt: 500.6 g/mol
InChI Key: BKWJAKQVGHWELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adavosertib, also known by its development codes AZD1775 and MK-1775, is an experimental anti-cancer drug candidate. It is a small molecule inhibitor of the tyrosine kinase WEE1, which plays a crucial role in cell cycle regulation and DNA damage repair. Adavosertib has shown potential antineoplastic sensitizing activity, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adavosertib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidin-3-one core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of Adavosertib follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. This involves the use of large-scale reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain high-purity Adavosertib suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Adavosertib undergoes various chemical reactions, including:

    Oxidation: Adavosertib can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: Substitution reactions can introduce different substituents to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, altering the pharmacological properties of Adavosertib .

Scientific Research Applications

Mechanism of Action

Adavosertib exerts its effects by selectively inhibiting the WEE1 tyrosine kinase. WEE1 kinase phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing the cell from entering mitosis until DNA damage is repaired. By inhibiting WEE1, Adavosertib disrupts this checkpoint, leading to premature mitotic entry and cell death in cancer cells with defective DNA repair mechanisms. This mechanism makes Adavosertib particularly effective against tumors with high genomic instability .

Comparison with Similar Compounds

    AZD1775: Another name for Adavosertib, used interchangeably in research.

    MK-1775: Another development code for Adavosertib.

    Other WEE1 Inhibitors: Compounds such as PD0166285 and this compound (another code for Adavosertib) also target WEE1 kinase but may differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness: Adavosertib stands out due to its high selectivity and potency as a WEE1 inhibitor. Its ability to sensitize cancer cells to DNA-damaging agents and its effectiveness in combination therapies make it a unique and promising candidate in the field of targeted cancer therapy .

Biological Activity

MK-1775, a selective inhibitor of the Wee1 kinase, has garnered attention in cancer research due to its potential to enhance the efficacy of various chemotherapeutic agents and its ability to induce apoptosis in tumor cells. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy across different cancer types, and relevant case studies.

This compound functions by inhibiting the Wee1 kinase, a critical regulator of the cell cycle that phosphorylates cyclin-dependent kinase 1 (CDK1) at Tyr15. This phosphorylation is essential for the G2/M checkpoint, preventing premature entry into mitosis when DNA damage is present. By inhibiting Wee1, this compound promotes unscheduled mitotic entry, leading to increased DNA damage and apoptosis in cancer cells.

Efficacy in Different Cancer Types

Numerous studies have demonstrated the effectiveness of this compound across various cancer models:

  • Acute Lymphoblastic Leukemia (ALL) : In vitro studies showed that this compound reduced cell viability in human ALL cell lines (Nalm-6, Molt-4, Jurkat) in a concentration- and time-dependent manner with IC50 values ranging from 45.9 to 347.4 nmol/L at 48 hours .
  • Non-Small Cell Lung Cancer (NSCLC) : this compound exhibited significant cytotoxic effects as a single agent in NSCLC models and enhanced the effects of chemotherapy agents like cisplatin .
  • Ovarian Cancer : While this compound alone had limited efficacy in certain ovarian cancer models (e.g., OVCAR-5), it showed promise when combined with other agents .

Table 1: Summary of Key Studies on this compound

StudyCancer TypeModelFindings
ALLIn vitroInduced apoptosis and reduced viability; IC50 values ranged from 45.9 to 347.4 nmol/L.
NSCLCIn vivoSignificant tumor inhibition observed; effective as a single agent.
OvarianIn vitroLimited single-agent activity; enhanced effect when combined with other therapies.
GlioblastomaIn vivoModestly enhanced radiation efficacy; demonstrated significant DNA damage induction.
VariousXenograftTumor growth inhibition observed in multiple models; effective as a chemosensitizer.

Detailed Research Findings

  • Cell Cycle Arrest : this compound treatment led to a notable arrest of cells at the G2/M phase, particularly in Jurkat cells treated with higher concentrations (300 nM). This was evidenced by flow cytometry analysis .
  • DNA Damage Induction : The treatment resulted in increased levels of γ-H2AX and PARP cleavage, indicating DNA strand breaks and subsequent apoptosis .
  • Combination Therapy : In several studies, this compound was shown to enhance the effectiveness of chemotherapeutic agents such as gemcitabine and doxorubicin by abrogating the DNA damage checkpoint, allowing for greater cytotoxicity against tumor cells .
  • Resistance Mechanisms : Research indicates that the efficacy of this compound can be influenced by p53 status; however, it has been noted that its cytotoxic effects are largely independent of p53 mutations .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying MK-1775's mechanism of action in cancer research?

  • Answer : this compound has been evaluated in in vitro and in vivo models, including:

  • Cell lines : GBC-SD gallbladder cancer cells (spheroid formation assays) , ALL cell lines (Nalm-6, Jurkat) for apoptosis and cell cycle analysis , and sarcoma/osteosarcoma patient-derived tumor explants .
  • Animal models : Nude mice xenografts for assessing tumor growth inhibition (e.g., gallbladder cancer , medulloblastoma ).
  • Methodological considerations : Use flow cytometry for cell cycle profiling (e.g., G2/M arrest quantification ), Western blotting for protein markers (e.g., γH2AX for DNA damage ), and colony formation assays for radiosensitization studies .

Q. How can researchers determine the optimal IC50 values for this compound in different cancer cell types?

  • Answer : IC50 values should be derived using dose-response curves from viability assays (e.g., MTT or Alamar Blue). For example:

  • Jurkat (ALL) cells showed sensitivity at 300 nM with G2/M arrest .
  • WiDr colorectal cancer cells required 49 nM to inhibit CDC2 phosphorylation .
  • Critical step : Validate results across ≥3 biological replicates and account for cell line-specific factors (e.g., p53 status ).

Q. What assays are recommended to assess this compound-induced DNA damage and checkpoint bypass?

  • Answer : Key assays include:

  • γH2AX immunofluorescence : Quantifies double-strand breaks .
  • Phospho-histone H3 (pH3) staining : Identifies mitotic entry despite DNA damage .
  • PARP cleavage : Measures apoptosis via caspase activation .
  • Checkpoint analysis : Monitor CDK1 phosphorylation (inactivation) and CDC25C/B activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's radiosensitization effects across p53-deficient models?

  • Answer : Conflicting data (e.g., this compound vs. MK-8776 in radiosensitization ) require:

  • Stratification by p53 status : p53-null cells may show variable dependency on WEE1 for checkpoint control.
  • Combinatorial testing : Pair this compound with DNA repair inhibitors (e.g., LY2603618 ) to clarify context-dependent synergies.
  • Mechanistic validation : Use siRNA knockdown of WEE1 or rescue experiments to confirm target specificity .

Q. What methodologies identify synergistic interactions between this compound and chemotherapeutics (e.g., gemcitabine or cisplatin)?

  • Answer : Synergy is quantified via:

  • Isobologram analysis : Determines additive/synergistic effects (e.g., this compound + gemcitabine in sarcomas ).
  • Combination Index (CI) : Calculated using CompuSyn software (e.g., CI <1 for this compound + panobinostat in pancreatic cancer ).
  • Functional validation : Assess apoptosis (Annexin V/PI staining ) and mitotic catastrophe (centromere fragmentation ).

Q. How does this compound resistance develop, and what strategies can overcome it?

  • Answer : Resistance mechanisms include:

  • Compensatory Myt1 activation : Co-inhibition with RP-6306 (Myt1 inhibitor) restores synthetic lethality .
  • Notch pathway dysregulation : this compound downregulates Notch1/3, but persistent Notch signaling may require adjunct inhibitors .
  • Experimental approach : Perform CRISPR screens to identify resistance genes (e.g., G1/S checkpoint regulators ).

Q. Methodological Guidance

Q. What statistical approaches are critical for analyzing this compound's time-dependent effects on cell growth?

  • Answer : Use:

  • Growth rate normalization : Compare treated vs. control cells over time (e.g., HTSplotter analysis ).
  • Nonlinear regression : Model dose-time-response curves for IC50 shifts (e.g., delayed inhibition in sarcoma explants ).
  • Multiplicity correction : Apply Bonferroni or Benjamini-Hochberg corrections for high-throughput datasets .

Q. How should researchers design preclinical studies to support this compound's translation into clinical trials?

  • Answer : Follow these steps:

  • Pharmacodynamic endpoints : Measure WEE1 inhibition (CDC2 phosphorylation ) and DNA damage (γH2AX ).
  • Toxicity profiling : Assess normal cell toxicity (e.g., HS-5 stromal cells ).
  • BBB penetration : Validate CNS efficacy in orthotopic brain tumor models (e.g., medulloblastoma ).

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving patient-derived xenografts (PDX)?

  • Answer : Adhere to:

  • Institutional Review Board (IRB) protocols : Obtain consent for tumor sample use .
  • Animal welfare guidelines : Minimize tumor burden in PDX models (e.g., endpoint tumor volume limits ).

Q. How should conflicting data on this compound's efficacy in p53-mutant vs. wild-type models be reported?

  • Answer : Disclose:
  • Limitations : Small sample sizes or clonal heterogeneity in PDX models .
  • Transparency : Publish negative results (e.g., lack of radiosensitization in select cell lines ).

Properties

IUPAC Name

1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N8O2/c1-5-13-34-25(36)21-18-28-26(29-19-9-11-20(12-10-19)33-16-14-32(4)15-17-33)31-24(21)35(34)23-8-6-7-22(30-23)27(2,3)37/h5-12,18,37H,1,13-17H2,2-4H3,(H,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWJAKQVGHWELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241868
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955365-80-7
Record name MK 1775
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955365-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK 1775
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955365807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-1775
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11740
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adavosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADAVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2T6HJX3I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.